molecular formula C17H14N2O6 B5781779 ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate

ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate

Cat. No. B5781779
M. Wt: 342.30 g/mol
InChI Key: UPJSSLFALRZUMZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate, also known as ethyl cyanoacetate or ethyl 2-cyano-3-(2-methoxy-4-nitrophenyl)acrylate, is a chemical compound that has been widely used in scientific research. This compound is a derivative of cyanoacetic acid and has been found to have various applications in the field of organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate is not fully understood. However, it has been found to act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, such as amines, thiols, and enols. This property has been exploited in the synthesis of various bioactive compounds.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In addition, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate in lab experiments include its ease of synthesis, versatility in the synthesis of various bioactive compounds, and its ability to inhibit the growth of cancer cells and microbes. However, the limitations of using this compound in lab experiments include its toxicity and potential for side effects, as well as the need for caution when handling and disposing of this compound.

Future Directions

The future directions for the use of ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate include further exploration of its mechanism of action, development of more efficient synthesis methods, and synthesis of novel bioactive compounds using this compound as a starting material. In addition, the potential use of this compound as a therapeutic agent for various diseases, such as cancer and infectious diseases, should be further investigated.
Conclusion:
In conclusion, ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate is a versatile chemical compound that has found various applications in scientific research. Its ease of synthesis and ability to inhibit the growth of cancer cells and microbes make it a valuable tool for the synthesis of bioactive compounds. However, caution must be exercised when handling and disposing of this compound due to its toxicity. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate can be synthesized through the Knoevenagel condensation reaction between ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate cyanoacetate and 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde. The reaction is catalyzed by a base, such as piperidine or triethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylateamine, and carried out in anhydrous ethanol. The product is obtained as a yellow solid and can be purified by recrystallization from ethanol.

Scientific Research Applications

Ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate has been used in various scientific research applications. It has been found to be a useful intermediate in the synthesis of various organic compounds, such as pyrazoles, pyrimidines, and pyridines. It has also been used as a starting material in the synthesis of various bioactive compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.

properties

IUPAC Name

ethyl (E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-3-24-17(20)11(10-18)8-13-5-7-15(25-13)14-6-4-12(19(21)22)9-16(14)23-2/h4-9H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJSSLFALRZUMZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoate

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